molecular formula C45H52ClF4N9O6 B12370751 3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No.: B12370751
M. Wt: 926.4 g/mol
InChI Key: KUFRQLJFJNPGTO-NNHKGWTCSA-N
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Description

The compound “3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amino, trifluoromethyl, chloro, and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:

  • Formation of the pyrrolo[3,4-d]pyrimidine core.
  • Introduction of the amino and trifluoromethyl groups.
  • Coupling reactions to attach the piperidine and isoindole moieties.
  • Final functionalization steps to introduce the methoxy and fluoro groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the amino group to form nitro derivatives.

    Reduction: Reduction of the carbonyl groups to form alcohols.

    Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, particularly if it exhibits activity against specific biological targets.

Industry

In industry, it could find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, inhibiting its activity and thereby exerting a biological effect. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity.

Properties

Molecular Formula

C45H52ClF4N9O6

Molecular Weight

926.4 g/mol

IUPAC Name

3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C45H52ClF4N9O6/c1-25(27-17-29(45(48,49)50)20-30(51)18-27)52-39-33-23-58(24-35(33)53-43(46)55-39)42(64)44(65-2)10-15-57(16-11-44)38(61)5-3-4-12-56-13-8-26(9-14-56)31-19-28-22-59(41(63)32(28)21-34(31)47)36-6-7-37(60)54-40(36)62/h17-21,25-26,36H,3-16,22-24,51H2,1-2H3,(H,52,53,55)(H,54,60,62)/t25-,36?/m1/s1

InChI Key

KUFRQLJFJNPGTO-NNHKGWTCSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)CCCCN5CCC(CC5)C6=C(C=C7C(=C6)CN(C7=O)C8CCC(=O)NC8=O)F)OC)Cl

Canonical SMILES

CC(C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)CCCCN5CCC(CC5)C6=C(C=C7C(=C6)CN(C7=O)C8CCC(=O)NC8=O)F)OC)Cl

Origin of Product

United States

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